Conformational Flexibility of trans-3-Phenyl-D-proline Versus cis-3-Phenylproline
The trans-3-phenyl-D-proline isomer retains the conformational flexibility characteristic of native proline, capable of adopting both Cγ-endo and Cγ-exo pyrrolidine ring puckers. In contrast, the cis-β-phenylproline diastereomer exhibits a highly restricted conformational profile, with a strong preference for a single Cγ-endo arrangement due to increased steric hindrance from the phenyl group [1].
| Evidence Dimension | Pyrrolidine Ring Puckering Modes |
|---|---|
| Target Compound Data | Cγ-endo and Cγ-exo (flexible, similar to proline) |
| Comparator Or Baseline | cis-β-phenylproline: restricted to Cγ-endo puckering only |
| Quantified Difference | Trans isomer exhibits a broader conformational ensemble; cis isomer is conformationally locked |
| Conditions | NMR analysis of model dipeptides in solution (CDCl3 and DMSO-d6) |
Why This Matters
This flexibility allows trans-3-phenyl-D-proline to more accurately mimic native proline in peptide turn induction, while still providing an aromatic side chain for additional interactions.
- [1] Calaza, M. I., Fatás, P., Jiménez, A. I., & Cativiela, C. Effect of a β-phenyl substituent on the puckering modes of proline. SMASH 2013 (Small Molecule NMR Conference), Santiago de Compostela, Spain, 2013. View Source
